
ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
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Overview
Description
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C10H15NO5 It is a derivative of carbamic acid and features both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent. One common method includes the use of ethyl chloroformate and an acetylated ethoxyacrylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or alter the conformation of proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid, used in various chemical syntheses.
N-acetylcarbamate: Another derivative of carbamic acid with acetyl and carbamate groups.
Ethyl N-(2-acetylacryloyl)carbamate: A closely related compound with a similar structure but lacking the ethoxy group.
Uniqueness
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is unique due to the presence of both acetyl and ethoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxyacryloyl moiety that enhances its reactivity and biological interactions. The general formula can be represented as:
This compound features three carbonyl groups, contributing to its potential reactivity in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Various derivatives of similar compounds have shown promising results against multiple cancer cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- PC12 (neuroblastoma)
- K562 (chronic myeloid leukemia)
The compound has been observed to exhibit cytotoxic effects comparable to established anticancer agents. For instance, derivatives with similar structures showed IC50 values ranging from 0.06 µM to 2.5 µM against these cell lines, indicating potent activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 0.06 |
Compound B | PC12 | 0.1 |
Compound C | K562 | 2.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were as follows:
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | 4 |
E. coli | 8 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell proliferation.
Case Studies
-
Study on HepG2 Cells :
- Researchers treated HepG2 cells with varying concentrations of this compound.
- Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound induces cell death in cancerous cells.
-
Antimicrobial Efficacy :
- A series of experiments were conducted on bacterial cultures to assess the antimicrobial properties.
- The compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.
Properties
IUPAC Name |
ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFGTTVUWRYSJ-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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